

Application Notes and Protocols: Diethyl 1,1-cyclopropanedicarboxylate in Organic Synthesis

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Compound of Interest

Compound Name:	Diethyl 1,1-cyclopropanedicarboxylate
Cat. No.:	B117591

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of **Diethyl 1,1-cyclopropanedicarboxylate** as a versatile building block in organic synthesis. The unique strained cyclopropane ring, coupled with the reactivity of the geminal diester groups, makes this compound a valuable starting material for the synthesis of a variety of complex molecules, including pharmaceuticals and polymers.

Application 1: Synthesis of a Key Precursor for Montelukast

Diethyl 1,1-cyclopropanedicarboxylate is a crucial starting material for the synthesis of 1,1-cyclopropanedimethanol, a key intermediate in the production of the anti-asthma medication Montelukast.^[1] The synthesis involves the reduction of the diester to the corresponding diol.

Experimental Protocol: Reduction of Diethyl 1,1-cyclopropanedicarboxylate to 1,1-cyclopropanedimethanol

This protocol details the reduction of **Diethyl 1,1-cyclopropanedicarboxylate** using potassium borohydride and lithium chloride.^[2] An alternative method involves the use of lithium aluminum hydride.

Materials:

- **Diethyl 1,1-cyclopropanedicarboxylate**
- Anhydrous Tetrahydrofuran (THF)
- Lithium Chloride (LiCl)
- Potassium Borohydride (KBH₄)
- Water
- Ethyl Acetate
- Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

- Four-necked flask
- Mechanical stirrer
- Ice-salt bath
- Distillation apparatus

Procedure:

- To a four-necked flask equipped with a mechanical stirrer, add crude **Diethyl 1,1-cyclopropanedicarboxylate** (42g, 225.56 mmol), anhydrous THF (200 mL), and lithium chloride (42.35g, 998.92 mmol).[2]
- Cool the mixture to 0°C using an ice-salt bath while stirring.[2]
- Maintain the temperature and add potassium borohydride (53.88g, 998.92 mmol) in portions. [2]
- After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress by Gas Chromatography (GC) until the **Diethyl 1,1-cyclopropanedicarboxylate** is

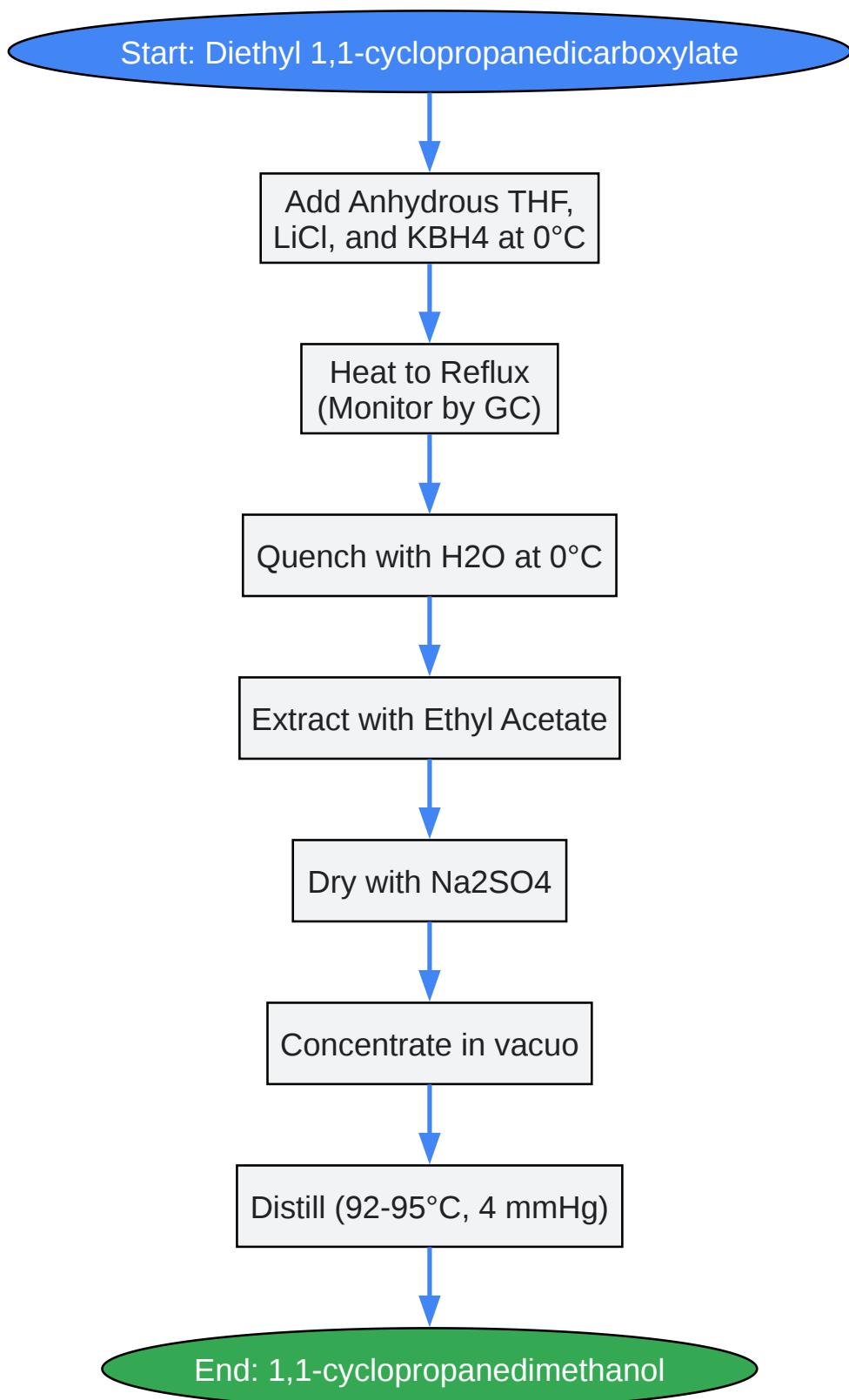
completely consumed.[2]

- Cool the reaction mixture to 0°C using an ice-salt bath and quench the reaction by adding 200 mL of water. Continue stirring for 2 hours.[2]
- Extract the mixture with ethyl acetate (3 x 100 mL).[2]
- Combine the organic phases and dry over anhydrous sodium sulfate.[2]
- Remove the ethyl acetate under reduced pressure.[2]
- Purify the product by distillation, collecting the fraction at 92-95°C under a pressure of 4 mmHg to obtain 1,1-cyclopropanedimethanol as a colorless viscous liquid.[2]

Quantitative Data:

Parameter	Value	Reference
Starting Material	Diethyl 1,1-cyclopropanedicarboxylate (42g, 225.56 mmol)	[2]
Reducing Agent	Potassium Borohydride (53.88g, 998.92 mmol)	[2]
Additive	Lithium Chloride (42.35g, 998.92 mmol)	[2]
Solvent	Anhydrous THF (200 mL)	[2]
Reaction Temperature	Reflux	[2]
Product	1,1-cyclopropanedimethanol (22.45g)	[2]
Yield	88%	[2]

Experimental Workflow:

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Caption: Workflow for the synthesis of 1,1-cyclopropanedimethanol.

Application 2: Synthesis of an Intermediate for Foretinib

Diethyl 1,1-cyclopropanedicarboxylate is a key starting material in the synthesis of the tyrosine kinase inhibitor, Foretinib.[3] The synthetic route involves a selective mono-hydrolysis of the diester, followed by amidation with p-fluoroaniline.

Experimental Protocol: Selective Mono-hydrolysis and Amidation

This two-step protocol describes the formation of N-(4-fluorophenyl)-1-(ethoxycarbonyl)cyclopropane-1-carboxamide, a crucial intermediate for Foretinib.

Step 1: Selective Mono-hydrolysis of **Diethyl 1,1-cyclopropanedicarboxylate**

Materials:

- **Diethyl 1,1-cyclopropanedicarboxylate**
- Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) or Lithium Hydroxide (LiOH)
- Hydrochloric Acid (HCl) for acidification

Procedure:

- **Diethyl 1,1-cyclopropanedicarboxylate** is subjected to selective hydrolysis under the action of an alkali (such as NaOH, KOH, or LiOH).[1]
- The reaction is carefully monitored to favor the formation of the mono-acid, 1-(ethoxycarbonyl)cyclopropane-1-carboxylic acid.
- After the reaction is complete, the mixture is acidified to obtain the desired mono-acid product.[1]

Step 2: Amidation with p-Fluoroaniline

Materials:

- 1-(ethoxycarbonyl)cyclopropane-1-carboxylic acid
- p-Fluoroaniline
- Amide coupling agent (e.g., thionyl chloride followed by amine addition)
- Tertiary amine base
- Polar aprotic solvent

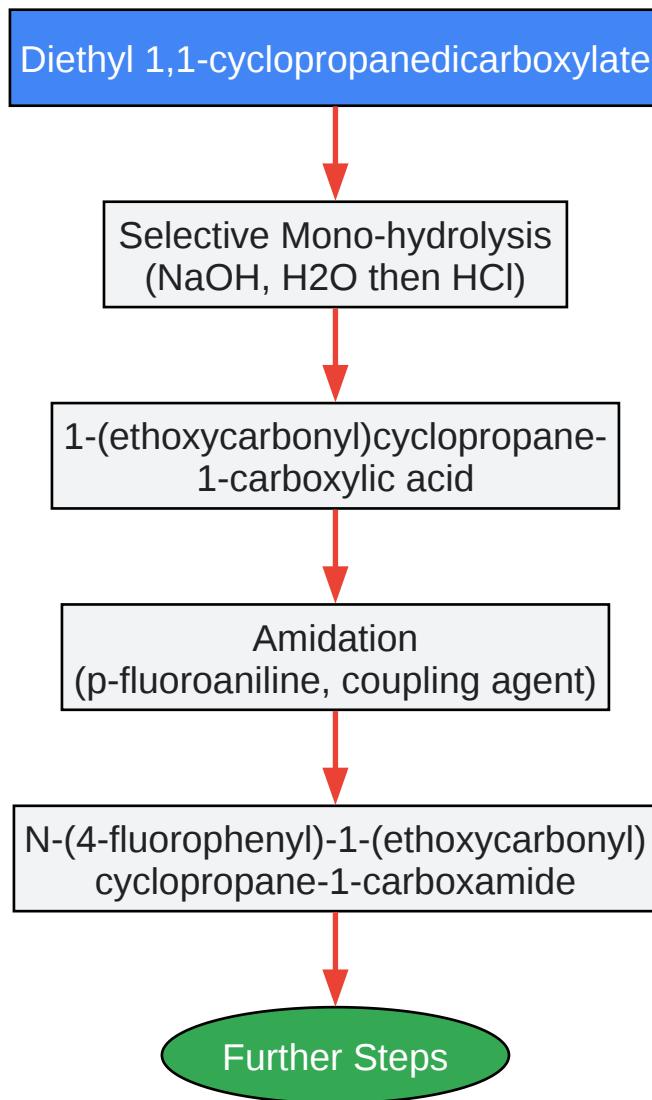
Procedure:

- The mono-acid from Step 1 is converted to its corresponding amide by reaction with p-fluoroaniline.[1]
- This can be achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride in a polar aprotic solvent.[4]
- The subsequent addition of p-fluoroaniline in the presence of a tertiary amine base yields the desired amide, N-(4-fluorophenyl)-1-(ethoxycarbonyl)cyclopropane-1-carboxamide.[4]

Quantitative Data (Illustrative):

Parameter	Step 1: Mono-hydrolysis	Step 2: Amidation
Starting Material	Diethyl 1,1-cyclopropanedicarboxylate	1-(ethoxycarbonyl)cyclopropane-1-carboxylic acid
Key Reagents	NaOH (or other alkali)	p-Fluoroaniline, Thionyl Chloride, Tertiary Amine Base
Solvent	-	Polar aprotic solvent
Product	1-(ethoxycarbonyl)cyclopropane-1-carboxylic acid	N-(4-fluorophenyl)-1-(ethoxycarbonyl)cyclopropane-1-carboxamide
Overall Yield (Foretinib)	\multicolumn{2}{c}{\{44-55%[2]\}}	

Synthetic Pathway:



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Caption: Synthesis of a Foretinib intermediate.

Application 3: Anionic Ring-Opening Polymerization

Diethyl 1,1-cyclopropanedicarboxylate can undergo ring-opening polymerization to form a carbon-chain polymer with ester substituents on every third carbon atom. This application highlights the utility of this building block in polymer chemistry. A study on the diisopropyl analogue provides insight into the living anionic polymerization mechanism initiated by thiophenolate anions.^[5]

Experimental Protocol: Anionic Ring-Opening Polymerization (Based on Diisopropyl Analogue)

This protocol is adapted from the study of diisopropyl cyclopropane-1,1-dicarboxylate and can serve as a starting point for the polymerization of the diethyl ester.[\[5\]](#)

Materials:

- **Diethyl 1,1-cyclopropanedicarboxylate** (monomer)
- Sodium thiophenolate (initiator)
- High-boiling point solvent (e.g., diphenyl ether)

Equipment:

- Polymerization reactor with inert atmosphere capabilities
- High-temperature oil bath

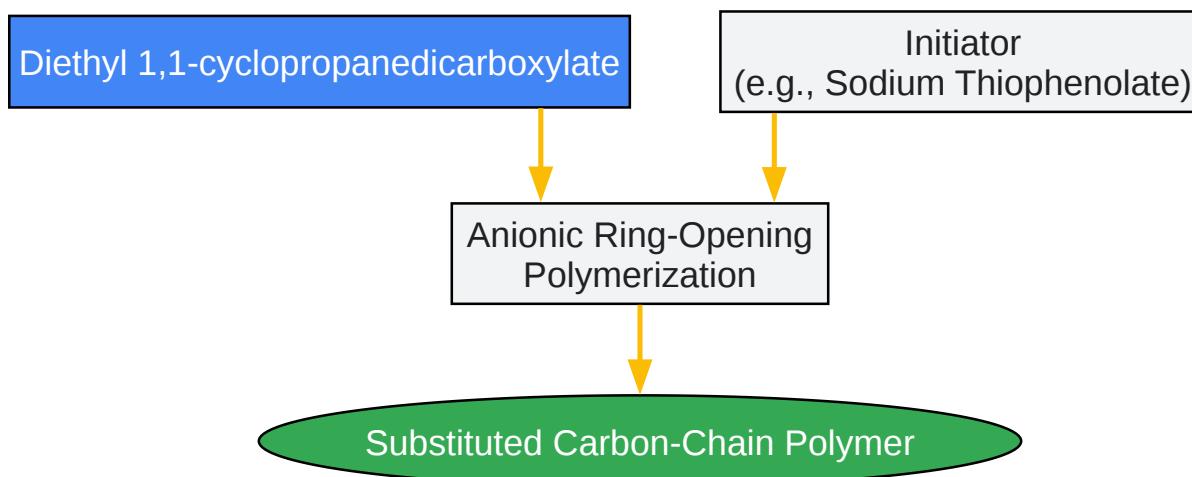
Procedure:

- The monomer and initiator are dissolved in a suitable high-boiling point solvent under an inert atmosphere.
- The reaction mixture is heated to a high temperature (e.g., 140°C) to initiate polymerization.
[\[5\]](#)
- The polymerization proceeds via a living anionic mechanism.[\[5\]](#)
- The reaction is monitored for conversion, and the resulting polymer is isolated and characterized.

Quantitative Data (for Diisopropyl Analogue):

Parameter	Value	Reference
Monomer	Diisopropyl cyclopropane-1,1-dicarboxylate	[5]
Initiator	Sodium thiophenolate	[5]
Polymerization Temperature	140°C	[5]
Molecular Weight Distribution (Mw/Mn)	< 1.13	[5]
Polymer Thermal Stability	Up to 270°C	[5]

Polymerization Scheme:



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Caption: Anionic ring-opening polymerization scheme.

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